3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups into the benzothiophene core.
Scientific Research Applications
3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. Molecular docking studies and in vitro assays can provide insights into its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine: This compound has a similar dimethylaminoethyl group but lacks the benzothiophene core.
2-Chloro-N,N-dimethylpropylamine: This compound also contains a dimethylamino group but has a different alkyl chain structure.
Uniqueness
The uniqueness of 3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-1-benzothiophene-2-carboxamide lies in its benzothiophene core, which imparts specific chemical and biological properties. This structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H21ClN2OS |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
3-chloro-N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H21ClN2OS/c1-13-9-10-15-17(11-13)25-19(18(15)21)20(24)22-12-16(23(2)3)14-7-5-4-6-8-14/h4-11,16H,12H2,1-3H3,(H,22,24) |
InChI Key |
OTSWLDOTQNERAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NCC(C3=CC=CC=C3)N(C)C)Cl |
Origin of Product |
United States |
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